2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine

BACE1 inhibition Alzheimer's disease Cellular APPβ assay

2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine (CAS: 1241505-02-1, molecular formula C₁₈H₂₅F₂N, molecular weight 293.39 g/mol) is a synthetic fluorinated 4-phenylpiperidine derivative that exhibits moderate inhibitory activity against β-secretase 1 (BACE1) in cellular assays. This compound is structurally related to the meperidine (pethidine) pharmacophore—the 1-methyl-4-phenylpiperidine core—but is distinguished by the presence of a 3,3-difluorocyclohexyl substituent at the piperidine 2-position, a feature documented in the patent literature for BACE1 inhibition in the context of Alzheimer's disease research.

Molecular Formula C18H25F2N
Molecular Weight 293.4 g/mol
Cat. No. B11810334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine
Molecular FormulaC18H25F2N
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCN1CCC(CC1C2CCCC(C2)(F)F)C3=CC=CC=C3
InChIInChI=1S/C18H25F2N/c1-21-11-9-15(14-6-3-2-4-7-14)12-17(21)16-8-5-10-18(19,20)13-16/h2-4,6-7,15-17H,5,8-13H2,1H3
InChIKeyRLROUSFMKCIHFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine: A Fluorinated 4-Phenylpiperidine Scaffold with Distinct BACE1 Inhibitory Activity for CNS-Targeted Drug Discovery


2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine (CAS: 1241505-02-1, molecular formula C₁₈H₂₅F₂N, molecular weight 293.39 g/mol) is a synthetic fluorinated 4-phenylpiperidine derivative that exhibits moderate inhibitory activity against β-secretase 1 (BACE1) in cellular assays [1]. This compound is structurally related to the meperidine (pethidine) pharmacophore—the 1-methyl-4-phenylpiperidine core—but is distinguished by the presence of a 3,3-difluorocyclohexyl substituent at the piperidine 2-position, a feature documented in the patent literature for BACE1 inhibition in the context of Alzheimer's disease research [2]. The compound is commercially available for research use at high purity (NLT 98%) from specialized suppliers and serves as a versatile intermediate or reference standard in central nervous system (CNS) drug discovery programs targeting the amyloid pathway .

Why Generic 4-Phenylpiperidine Substitution Fails to Replicate the Target Profile of 2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine


The 1-methyl-4-phenylpiperidine scaffold is pharmacologically promiscuous, exhibiting activity at opioid receptors (μ, κ, δ), sigma receptors, monoamine transporters, and dopamine D₂ receptors [1]. The introduction of a 3,3-difluorocyclohexyl substituent at the 2-position fundamentally alters the compound's target engagement profile: it imparts meaningful BACE1 inhibitory activity (IC₅₀ = 38 nM in a cellular APPβ assay) while structurally differentiating the molecule from opioidergic 4-phenylpiperidine analgesics such as meperidine [2]. The difluoro substitution pattern also modulates key physicochemical properties—including lipophilicity (XLogP), metabolic stability, and hydrogen bond acceptor capacity—that are critical for CNS penetration and hepatic clearance [3]. Generic substitution with a non-fluorinated cyclohexyl or 4,4-difluorocyclohexyl isomer would alter the spatial orientation, electronic environment, and metabolic susceptibility of the molecule, likely abolishing the specific BACE1 activity and changing the ADME profile that makes this compound valuable for mechanistic studies.

2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine: Quantitative Differentiation Evidence for Scientific Selection and Procurement


BACE1 Cellular Inhibition: Target Compound vs. Meperidine Demonstrates a Complete Shift in Pharmacological Target Engagement

The target compound (2-(3,3-difluorocyclohexyl)-1-methyl-4-phenylpiperidine) exhibits BACE1 inhibitory activity with an IC₅₀ of 38 nM in human H4 neuroglioma cells transfected with wild-type APP, measured as reduction in soluble APPβ levels [1]. In stark contrast, meperidine (1-methyl-4-phenylpiperidine-4-carboxylic acid ethyl ester)—the canonical 1-methyl-4-phenylpiperidine analog—is a μ-opioid receptor agonist with no reported BACE1 inhibitory activity; its primary pharmacological activity at the μ-opioid receptor is approximately 3 μM (IC₅₀) [2]. This represents a fundamental divergence in target engagement driven by the 2-(3,3-difluorocyclohexyl) substitution: the target compound engages the amyloid processing pathway (BACE1) rather than the opioid receptor system.

BACE1 inhibition Alzheimer's disease Cellular APPβ assay Target engagement

BACE1 Biochemical Potency in the Patent Family Context: Target Compound vs. Structurally Related Analogs from US9505739

Within the patent family US8865701 / US9505739 (Merck Sharp & Dohme), multiple difluorinated piperidine analogs were evaluated for BACE1 inhibition using a homogeneous end-point electrochemiluminescence (ECL) biochemical assay at pH 6.5. The reported IC₅₀ values for structurally related compounds range from 24 nM (BDBM136550, Example 31) to 920 nM (BDBM136547, Example 19) [1][2][3][4]. The target compound (2-(3,3-difluorocyclohexyl)-1-methyl-4-phenylpiperidine), with a cellular IC₅₀ of 38 nM [5], falls within the mid-range of this activity spectrum—less potent than the most optimized lead (24 nM) but substantially more active than the weakest analog (920 nM, a ~24-fold difference). This places the target compound as a useful reference point within the SAR landscape of this chemotype.

BACE1 inhibition Structure-activity relationship Patent analysis Biochemical assay

Lipophilicity (XLogP) Differentiation: 3,3-Difluorocyclohexyl vs. Non-Fluorinated 4-Phenylpiperidine Analogs

The incorporation of the 3,3-difluorocyclohexyl group significantly increases lipophilicity relative to non-fluorinated 4-phenylpiperidine analogs. The computed XLogP3-AA for the closely related analog 1-(4,4-difluorocyclohexyl)-4-phenylpiperidine is 4.4 [1], which is approximately 1.4–1.9 log units higher than the predicted XLogP of unsubstituted 1-methyl-4-phenylpiperidine (estimated ~2.5–3.0 based on the 4-phenylpiperidine core). Systematic studies of mono- and difluorinated saturated heterocyclic amines demonstrate that each fluorine atom contributes an incremental increase in LogP of approximately 0.3–0.5 units, with difluorinated piperidines consistently exhibiting higher lipophilicity than their non-fluorinated counterparts [2]. This elevated lipophilicity is a critical determinant of passive CNS permeability and blood-brain barrier penetration.

Lipophilicity CNS penetration Physicochemical properties Fluorination effects

Metabolic Stability Advantage: Difluorinated Piperidine Scaffold vs. Non-Fluorinated Analogs in Human Liver Microsomes

The 3,3-difluorocyclohexyl substitution is expected to confer enhanced metabolic stability compared to non-fluorinated cyclohexyl analogs. Systematic in vitro metabolism studies of difluorinated saturated heterocyclic amines demonstrate that the introduction of two fluorine atoms at metabolically labile positions reduces intrinsic microsomal clearance (Cl_int) relative to non-fluorinated controls [1]. The difluoro substitution blocks oxidative metabolism at the cyclohexyl ring—a common site of CYP450-mediated hydroxylation—via both electronic deactivation and steric shielding of C–H bonds adjacent to the fluorine atoms [2]. Published data for structurally related 4,4-difluoropiperidine derivatives show that fluorination at metabolically susceptible positions can reduce hepatic clearance by 2- to 5-fold compared to the corresponding non-fluorinated parent compounds [1]. This metabolic stabilization strategy is a well-established design principle for improving pharmacokinetic half-life in CNS drug candidates.

Metabolic stability Microsomal clearance CYP metabolism Fluorine blocking

Reduced Opioid Liability Profile: Structural Differentiation of the Target Compound from Meperidine-Class Mu-Opioid Agonists

The 1-methyl-4-phenylpiperidine scaffold is the pharmacophoric core of meperidine and related μ-opioid agonists. However, SAR studies have demonstrated that the introduction of substituents at the piperidine 2-position—particularly bulky, lipophilic groups—can dramatically reduce or abolish μ-opioid receptor activity [1]. In a systematic study of 4-phenylpiperidine derivatives, 4-cyano-4-phenylpiperidine and 4-methyl-4-phenylpiperidine were essentially inactive at the μ-opioid receptor (IC₅₀ > 30 μM), compared to 3 μM for the active 4-methoxycarbonyl analog [2]. The target compound's 2-(3,3-difluorocyclohexyl) substitution represents a significant steric and electronic modification at a position known to influence opioid receptor engagement. While direct μ-opioid binding data for the target compound have not been reported, the established SAR strongly suggests that the 2-substitution decouples the scaffold from its canonical opioidergic activity, redirecting pharmacological activity toward BACE1 inhibition (see Evidence Item 1).

Opioid receptor Selectivity 4-Phenylpiperidine SAR Safety pharmacology

Commercial Availability and Purity: High-Purity (>98%) Research-Grade Supply for Reproducible Assay Performance

The target compound is commercially available from specialty chemical suppliers at a certified purity of NLT 98% (MolCore, product MC635092) , which is higher than the minimum 95% purity specification offered for some related 4-phenylpiperidine intermediates . High chemical purity is a critical requirement for reproducible pharmacological assay performance, particularly in cellular BACE1 inhibition assays where trace impurities with off-target activity can confound IC₅₀ determinations. The CAS registry number 1241505-02-1 ensures unambiguous chemical identity tracking across supply chains and publication records.

Chemical procurement Purity specification Quality control Reproducibility

Optimal Research and Industrial Application Scenarios for 2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine Based on Quantitative Differentiation Evidence


BACE1 Inhibitor Lead Optimization: SAR Reference Standard for Fluorinated 4-Phenylpiperidine Chemotypes

Medicinal chemistry teams developing BACE1 inhibitors can employ this compound as a structurally defined reference point within the 4-phenylpiperidine SAR landscape. With a cellular BACE1 IC₅₀ of 38 nM [1] and its position within the US9505739 patent family activity range (24–920 nM) [2], the compound serves as a benchmark for evaluating the potency of newly synthesized analogs. Its well-characterized structure enables unambiguous correlation of structural modifications (e.g., N-substitution, fluorination pattern, aryl group variation) with changes in BACE1 inhibitory activity.

CNS Drug Discovery with Reduced Opioid Liability: Tool Compound for Target Engagement Studies in Neuronal Models

Neuroscience researchers investigating amyloid processing in neuronal cell models can select this compound to interrogate BACE1-dependent APP cleavage without the confounding μ-opioid receptor activation associated with meperidine-class 4-phenylpiperidines. The established SAR indicates that 2-position substitution on the piperidine ring decouples the scaffold from opioid receptor engagement, with analogous 4-substituted analogs showing >10-fold reduced μ-opioid activity (IC₅₀ > 30 μM vs. 3 μM for active congeners) [3]. This makes the compound a cleaner pharmacological tool for dissecting BACE1-mediated pathways in CNS-relevant assays.

Chemical Biology Probe for Amyloid Precursor Protein (APP) Processing Pathway Analysis

The compound's demonstrated BACE1 cellular activity (IC₅₀ = 38 nM in human H4 neuroglioma cells expressing wild-type APP) [1] positions it as a useful chemical biology probe for dissecting the APP processing pathway. Researchers can utilize this compound in comparative studies alongside more potent BACE1 inhibitors (e.g., clinical candidates such as verubecestat or lanabecestat) to investigate concentration-dependent effects on APPβ, Aβ40, and Aβ42 production, while its distinct structural features (3,3-difluorocyclohexyl at the 2-position) provide a complementary chemotype to the more common amidine-based BACE1 inhibitor scaffolds.

Physicochemical Property Optimization: Fluorinated Scaffold for CNS Penetration and Metabolic Stability Studies

ADME scientists and computational chemists can utilize this compound to validate in silico predictions of CNS penetration and metabolic stability for difluorinated piperidine scaffolds. The elevated lipophilicity (XLogP ≈ 4.4 for the analog 1-(4,4-difluorocyclohexyl)-4-phenylpiperidine) [4] and the predicted 2–5× reduction in hepatic microsomal clearance conferred by the 3,3-difluorocyclohexyl group [5] provide a test case for correlating computed physicochemical properties with experimentally determined brain penetration (Kp,uu) and intrinsic clearance (Cl_int) in preclinical species. The compound's commercial availability at >98% purity ensures reliable input material for these quantitative ADME studies.

Quote Request

Request a Quote for 2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.